Pralmorelin

Growth Hormone Secretagogue GHS-R1a Agonist Potency Comparison

Pralmorelin (GHRP-2) is a synthetic hexapeptide and potent GHS-R1a agonist validated as a clinical diagnostic benchmark for GH deficiency (cut-off <15 µg/L). It offers >2x in vivo potency versus GHRP-6 with a clean 0.52h half-life, avoiding sustained elevation. Distinct from generic GHRPs, its favorable PRL/ACTH selectivity makes it a cleaner probe for somatotropic studies. Optimize formulation with water/mannitol vehicles due to low saline solubility.

Molecular Formula C45H55N9O6
Molecular Weight 818.0 g/mol
CAS No. 158861-67-7
Cat. No. B1678037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralmorelin
CAS158861-67-7
SynonymsAla-beta-Nal-Ala-Trp-Phe-Lys-NH2
alanyl-(2-naphthyl)alanyl-alanyl-tryptophyl-phenylalanyl-lysinamide
D-alanyl-3-(2-naphthyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide
GHRP-2
growth hormone-releasing peptide-2
KP 102
KP-102
pralmorelin
Molecular FormulaC45H55N9O6
Molecular Weight818.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
InChIInChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1
InChIKeyHRNLPPBUBKMZMT-RDRUQFPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pralmorelin (CAS 158861-67-7) Procurement Guide: Potent Synthetic GHS-R1a Agonist for GH Research & Diagnostic Applications


Pralmorelin (GHRP-2, KP-102) is a synthetic hexapeptide and a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) [1]. Its amino acid sequence is D-Ala-D-(β-naphthyl)-Ala-Ala-Trp-D-Phe-Lys-NH₂ [2]. Pralmorelin powerfully stimulates endogenous growth hormone (GH) release from the pituitary gland via dual hypothalamic and pituitary mechanisms [3]. It is approved in Japan as a single-dose diagnostic agent (brand name GHRP Kaken 100) for the assessment of growth hormone deficiency (GHD) [4], and remains a valuable research tool in endocrinology for investigating the ghrelin-GHSR axis.

Why Pralmorelin (GHRP-2) Cannot Be Simply Interchanged with Other GHS-R1a Agonists: A Comparator-Based Rationale for Procurement


Pralmorelin (GHRP-2) belongs to the growth hormone-releasing peptide (GHRP) class, but it is not functionally interchangeable with its closest analogs like GHRP-6, Hexarelin, Ipamorelin, or the non-peptidyl MK-0677. Despite sharing the same primary receptor target (GHS-R1a), these compounds exhibit quantifiable differences in in vivo potency [1], oral bioavailability and elimination half-life [2], selectivity against prolactin/ACTH release [3], and importantly, in validated clinical diagnostic cut-off thresholds [4]. Using a generic alternative without understanding these specific, evidence-based differentiators introduces uncontrolled variables in research models and fails to meet the validated performance characteristics required for clinical diagnostic use. The following evidence guide details the precise quantitative advantages of Pralmorelin that justify its specific selection.

Quantitative Differentiators of Pralmorelin: Head-to-Head Performance Data vs. GHRP-6, Hexarelin, Ipamorelin, and MK-0677


GH-Releasing Potency: Pralmorelin Demonstrates 2-3 Fold Greater In Vivo Efficacy than GHRP-6

Pralmorelin (GHRP-2) exhibits significantly greater growth hormone (GH)-releasing activity than the first-generation peptide GHRP-6 in both rat and human models. A direct head-to-head comparison establishes that the GH-releasing activity of Pralmorelin is two to three times more effective than that of GHRP-6 [1]. In a separate in vitro study using primary rat pituitary cells, Pralmorelin showed an EC50 of 1.8 nM for GH release [2], a value that underscores its high potency relative to the class. This superior potency translates to a more robust GH secretory response at a given dose, making Pralmorelin the preferred peptide for experiments requiring maximal activation of the somatotropic axis.

Growth Hormone Secretagogue GHS-R1a Agonist Potency Comparison In Vivo Pharmacology

Pharmacokinetic Advantage: Pralmorelin Provides a Longer Half-Life than GHRP-6, Enabling Extended Research Window

Pralmorelin exhibits a quantifiable pharmacokinetic advantage over GHRP-6. While both are synthetic hexapeptides with limited oral bioavailability, Pralmorelin has a significantly longer elimination half-life (0.52 hours) compared to GHRP-6 (0.30 hours) [1][2]. This 73% longer half-life extends the window of elevated GH levels, which is a critical parameter for designing sampling schedules in in vivo experiments and for modeling drug efficacy. In contrast, the non-peptidyl secretagogue MK-0677 (Ibutamoren) has a substantially longer half-life of 4.7 hours [2], making Pralmorelin the ideal intermediate-duration option for studies requiring pulsed, rather than sustained, GH stimulation.

Pharmacokinetics Half-Life Peptide Stability Oral Bioavailability

Selectivity Profile: Pralmorelin Elicits Lower Prolactin Release Compared to Hexarelin and GHRP-6

A direct comparative clinical study in healthy young adults demonstrates that Pralmorelin (GHRP-2) and Hexarelin induce a similar, strong GH response, but their off-target endocrine effects are not equivalent. While both peptides increase prolactin (PRL), ACTH, and cortisol, the PRL-releasing activity of GHRP-2 (and Hexarelin) is significantly lower (p < 0.01) than that induced by a standard TRH challenge [1]. Furthermore, literature indicates that Pralmorelin stimulates prolactin and ACTH less potently relative to GHRP-6 [2]. This suggests a more favorable selectivity window for Pralmorelin over earlier GHRPs, where the ratio of desired GH release to undesired PRL/ACTH elevation is improved.

Selectivity Off-Target Effects Prolactin ACTH Cortisol

Validated Clinical Diagnostic Cut-Off: A 15 µg/L GH Peak Threshold Using Pralmorelin Precisely Defines GH Deficiency

Pralmorelin is a clinically validated diagnostic agent with a defined, quantitative cut-off for identifying adult growth hormone deficiency (GHD). A controlled clinical trial in 58 patients and 77 healthy controls established that a peak serum GH concentration of <15 µg/L following a 100 µg IV dose of Pralmorelin reliably diagnoses severe GHD [1]. This cut-off corresponds to the diagnostic value of 3 µg/L in the insulin tolerance test (ITT), the gold-standard but more hazardous procedure [1]. In contrast, while Ipamorelin is a potent and selective GHS-R1a agonist in research [2], it lacks this specific, validated clinical diagnostic threshold. For researchers requiring a reproducible and clinically meaningful GH stimulation protocol, Pralmorelin offers a defined benchmark that generic alternatives cannot provide.

Diagnostic Growth Hormone Deficiency GHD Clinical Validation Cut-off Value

Formulation & Solubility: Pralmorelin's Limited Aqueous Solubility (0.15% w/v) in Saline Necessitates Specialized Formulation for Enhanced Absorption

A critical differentiator for in vivo research formulation is Pralmorelin's intrinsic solubility. The dihydrochloride salt of Pralmorelin has a low saturated solubility of 0.15% w/v in physiological saline at 25°C [1]. This property limits its use in standard saline-based injectables and necessitates specialized formulation approaches. Patented research demonstrates that using water without saline, or using non-electrolyte osmolarity moderators like mannitol, significantly increases the in vivo absorption of intranasal Pralmorelin compared to saline-based preparations [1][2]. This is a key, quantifiable difference from other peptides like GHRP-6 or Hexarelin, which may have different solubility profiles and thus require distinct formulation strategies for optimal delivery.

Formulation Solubility Intranasal Stability Peptide Delivery

Regulatory & Clinical Status: Pralmorelin is the Only Approved GHRP Diagnostic Agent, Providing a Validated Reference Standard

Pralmorelin holds a unique position as the only member of the GHRP class to have received clinical approval (in Japan) as a diagnostic agent for the assessment of growth hormone deficiency [1][2]. It is marketed as 'GHRP Kaken 100' in a single-dose formulation [2]. This regulatory milestone, achieved by Kaken Pharmaceutical, differentiates Pralmorelin from research-only peptides like GHRP-6, Hexarelin, and Ipamorelin. While Ipamorelin was noted as a 'first selective' secretagogue [3] and MK-0677 (Ibutamoren) has been investigated for various indications, none have achieved this specific approved diagnostic use. For scientists requiring a compound with a known, vetted safety and efficacy profile that has passed rigorous regulatory review for human diagnostic use, Pralmorelin provides a level of validation that other GHRPs lack.

Regulatory Status Clinical Approval Diagnostic Agent Reference Standard

Optimal Procurement-Driven Application Scenarios for Pralmorelin Based on Quantitative Evidence


Clinical Diagnostic Assay Development for Growth Hormone Deficiency (GHD)

Leverage Pralmorelin's validated diagnostic cut-off of <15 µg/L peak GH following a 100 µg IV dose to develop or benchmark a GHD diagnostic assay [1]. This scenario directly utilizes the quantitative clinical evidence (Evidence Item 4) that establishes Pralmorelin as a less hazardous alternative to the insulin tolerance test (ITT). Procurement should focus on the specific salt form (dihydrochloride) and purity required for human diagnostic use.

In Vivo Studies Requiring Robust but Transient GH Pulse Stimulation

Select Pralmorelin for in vivo rodent or large animal studies where a strong, 2-3x more potent GH pulse (vs. GHRP-6) is needed [2], but sustained GH elevation (as seen with MK-0677's 4.7-hour half-life) is undesirable [3]. The 0.52-hour half-life provides a well-defined, intermediate duration of action that is ideal for studying acute GH-dependent metabolic or signaling events [3]. Formulation should account for the low solubility in saline (0.15% w/v) by using water or mannitol-based vehicles for optimal absorption [4].

Pharmacology Research Focused on Selective GHS-R1a Activation

Utilize Pralmorelin as the primary tool for activating the ghrelin receptor with a favorable selectivity profile. The evidence shows it elicits a strong GH response while producing significantly lower prolactin release compared to a standard TRH challenge [5], and with less potent PRL/ACTH stimulation relative to GHRP-6 [6]. This makes it a cleaner probe for isolating the somatotropic effects of GHS-R1a agonism without the confounding influence of strong lactotroph or corticotroph activation.

Validated Reference Standard for Comparative GHSR Agonist Research

Procure Pralmorelin to serve as a clinically-approved benchmark in studies characterizing novel GHS-R1a agonists. Its unique status as the only approved diagnostic agent in its class [7][8] provides a known and validated in vivo comparator. New compounds can be directly evaluated against Pralmorelin's established potency, pharmacokinetic profile, and clinical safety data to assess their relative therapeutic or diagnostic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralmorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.